Raloxifene 4-Monomethyl Ether

Description

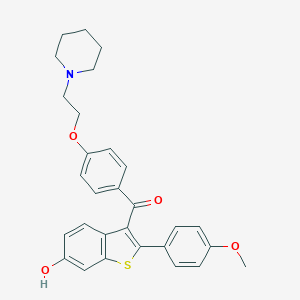

Structure

3D Structure

Properties

IUPAC Name |

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDULJACWWWFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Raloxifene 4'-Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Raloxifene (B1678788) 4'-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. This document details the necessary chemical intermediates, reaction protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Raloxifene is a well-established SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its biological activity is derived from its specific binding to estrogen receptors. Raloxifene 4'-Monomethyl Ether, a derivative with a methoxy (B1213986) group at the 4'-position of the 2-phenyl substituent, is a valuable compound for structure-activity relationship (SAR) studies and as a potential impurity in the synthesis of Raloxifene and its analogs. This guide outlines a multi-step synthesis to obtain this specific derivative.

Proposed Synthesis Pathway

The synthesis of Raloxifene 4'-Monomethyl Ether can be envisioned through a convergent approach, involving the preparation of a key benzothiophene (B83047) intermediate followed by a Friedel-Crafts acylation and a selective demethylation. The overall synthetic scheme is depicted below.

Figure 1: Proposed synthesis pathway for Raloxifene 4'-Monomethyl Ether.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of α-(3-Methoxyphenylthio)-4-methoxyacetophenone (Intermediate C)

This step involves the S-alkylation of 3-methoxythiophenol with α-chloro-4-methoxyacetophenone.

Protocol:

-

To a solution of 3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of α-chloro-4-methoxyacetophenone (1.0 eq) in acetone dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure α-(3-methoxyphenylthio)-4-methoxyacetophenone.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | Adapted from general S-alkylation procedures. |

| Purity | >98% (by HPLC) | Assumed based on purification. |

Step 2: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Intermediate D)

This key intermediate is synthesized via an acid-catalyzed intramolecular cyclization of the preceding thioether.

Protocol:

-

Add α-(3-Methoxyphenylthio)-4-methoxyacetophenone (1.0 eq) to polyphosphoric acid (PPA) (10-20 fold excess by weight).

-

Heat the mixture with stirring to 85-90 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with toluene.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or toluene/hexane) to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene as a solid.[1][2][3][4][5]

| Parameter | Value | Reference |

| Typical Yield | 70-80% | [6] |

| Melting Point | 191-197 °C | [5] |

| Purity | >99% (by HPLC) | [6] |

Step 3: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride (Intermediate F)

This acylating agent is prepared from the corresponding carboxylic acid.

Protocol:

-

To a suspension of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction for the cessation of gas evolution.

-

Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

-

The resulting solid, 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride, is typically used in the next step without further purification.[7][8][9]

| Parameter | Value | Reference |

| Typical Yield | Quantitative | |

| Purity | Used directly in the next step |

Step 4: Friedel-Crafts Acylation to form [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone (Intermediate G)

This step introduces the benzoyl moiety at the C3 position of the benzothiophene core.

Protocol:

-

Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C and add anhydrous aluminum chloride (AlCl₃) (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride (1.1 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

The crude product can be purified by column chromatography or recrystallization.[10][11]

| Parameter | Value | Reference |

| Typical Yield | 60-75% | Adapted from Raloxifene synthesis.[10] |

| Purity | >95% (by HPLC) | Assumed after purification. |

Step 5: Selective Demethylation to yield Raloxifene 4'-Monomethyl Ether (Final Product H)

This is a critical step requiring selective cleavage of the 6-methoxy group while preserving the 4'-methoxy group. The choice of demethylating agent and reaction conditions is crucial. Boron tribromide (BBr₃) at low temperatures or a combination of a Lewis acid and a soft nucleophile (thiol) can be employed for selective demethylation.

Protocol (using Boron Tribromide):

-

Dissolve the dimethoxy intermediate (G) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of boron tribromide (1.0-1.2 eq) in dichloromethane dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be carefully monitored by TLC or HPLC to avoid over-demethylation.

-

Quench the reaction by the slow addition of methanol (B129727) at -78 °C.

-

Allow the mixture to warm to room temperature and then add water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by preparative HPLC or column chromatography to isolate Raloxifene 4'-Monomethyl Ether.

| Parameter | Value | Reference |

| Typical Yield | 40-60% | Estimated based on selective demethylation literature. |

| Purity | >98% (by HPLC) | [12][13][14][15] |

Quantitative Data Summary

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | C₁₆H₁₆O₃S | 288.36 | 85-95 | >98 |

| 2 | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C₁₆H₁₄O₂S | 270.35 | 70-80 | >99 |

| 3 | 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride HCl | C₁₄H₁₉Cl₂NO₂ | 304.21 | Quantitative | Used directly |

| 4 | [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl]... | C₃₁H₃₃NO₄S | 527.67 | 60-75 | >95 |

| 5 | Raloxifene 4'-Monomethyl Ether | C₃₀H₃₁NO₄S | 513.64 | 40-60 | >98 |

Visualizations

Experimental Workflow

Figure 2: General experimental workflow for the synthesis of Raloxifene 4'-Monomethyl Ether.

Logical Relationship of Intermediates

Figure 3: Logical flow from starting materials to the final product through key intermediates.

Conclusion

This technical guide provides a detailed and plausible synthetic route for Raloxifene 4'-Monomethyl Ether. The described protocols are based on established chemical transformations and literature precedents for the synthesis of Raloxifene and related benzothiophene derivatives. The successful execution of this synthesis hinges on careful control of reaction conditions, particularly in the selective demethylation step, and rigorous purification of intermediates and the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of Raloxifene analogs for further scientific investigation.

References

- 1. 6-Methoxy-2-(4-Methoxyphenyl)-Benzo[B]Thiophene | Raloxifene HCL Intermediate [slnpharmachem.com]

- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1 [smolecule.com]

- 4. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1 | FM25206 [biosynth.com]

- 5. 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | 63675-74-1 [chemicalbook.com]

- 6. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 7. lotusfeetpharma.com [lotusfeetpharma.com]

- 8. 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride | C14H18ClNO2 | CID 11119066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride | C14H19Cl2NO2 | CID 16111922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. heteroletters.org [heteroletters.org]

- 11. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]

- 12. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Raloxifene 4-Monomethyl Ether: A Technical Guide to its Mechanism of Action on Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its tissue-selective estrogenic and antiestrogenic activities are intricately linked to its chemical structure. This technical guide delves into the core mechanism of action of a key derivative, Raloxifene 4-Monomethyl Ether (also known as Raloxifene 4'-O-methyl ether), on estrogen receptors. Through a comprehensive review of available data, this document provides a detailed analysis of its structure-activity relationship, quantitative biological data, experimental methodologies, and relevant signaling pathways to inform future drug design and development efforts in the field of SERMs.

Introduction: The Structural Basis of Raloxifene's Activity

Raloxifene's therapeutic efficacy stems from its unique interaction with the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its 2-arylbenzothiophene scaffold allows it to bind to the ligand-binding domain of the ER, inducing conformational changes that result in tissue-specific gene regulation. The phenolic hydroxyl groups at the 6- and 4'-positions are crucial for high-affinity binding, mimicking the A and D rings of estradiol, the natural ligand for the ER. The 4'-hydroxyl group, in particular, plays a significant role in receptor binding and in vitro activity.

The Impact of 4'-Monomethyl Ether Substitution

The methylation of the 4'-hydroxyl group to form this compound significantly alters the molecule's interaction with the estrogen receptor. This modification impacts the hydrogen bond network within the ligand-binding pocket, leading to a demonstrable reduction in ER binding affinity and antagonist potency.

Quantitative Biological Data

The biological activity of this compound has been quantitatively assessed in various in vitro assays. The following tables summarize the key findings, providing a comparative view against the parent compound, Raloxifene.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Modification | Relative Binding Affinity (RBA) for ERα (%) | Reference |

| Estradiol | - | 100 | Grese et al., 1997 |

| Raloxifene | 4'-OH | 190 | Grese et al., 1997 |

| This compound | 4'-OCH₃ | 23 | Grese et al., 1997 |

Table 2: In Vitro Antagonist Activity in MCF-7 Cells

| Compound | Modification | IC₅₀ for Inhibition of MCF-7 Cell Proliferation (nM) | Reference |

| Raloxifene | 4'-OH | 0.8 | Grese et al., 1997 |

| This compound | 4'-OCH₃ | 1000 [1] | Chang et al., 2013 [1] |

Mechanism of Action on Estrogen Receptors

Raloxifene and its analogs function as SERMs by competitively binding to estrogen receptors. The binding of this compound to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the interaction of the receptor with coactivator and corepressor proteins, which are essential for the transcriptional regulation of estrogen-responsive genes.

In tissues where it acts as an antagonist, such as the breast, the this compound-ER complex preferentially recruits corepressors, leading to the inhibition of gene transcription and a subsequent decrease in cell proliferation. The reduced binding affinity of the 4-monomethyl ether derivative compared to Raloxifene suggests a less stable interaction with the receptor, which correlates with its lower antagonist potency observed in MCF-7 cell proliferation assays.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen from the receptor.

References

In Vitro Biological Activity of Raloxifene 4'-Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of Raloxifene 4'-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. This document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development.

Core Biological Activity: Estrogen Receptor α Antagonism

Raloxifene 4'-Monomethyl Ether is recognized as a derivative of Raloxifene that functions as an inhibitor of Estrogen Receptor α (ERα)[1]. Its primary mechanism of action involves competing with endogenous estrogens for binding to ERα, thereby modulating the transcriptional activity of estrogen-responsive genes.

Quantitative Analysis of In Vitro Efficacy

The primary quantitative measure of the in vitro activity of Raloxifene 4'-Monomethyl Ether is its ability to inhibit the proliferation of estrogen-sensitive breast cancer cell lines, such as MCF-7.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Raloxifene 4'-Monomethyl Ether | MCF-7 | Cell Proliferation | IC50 | 1 µM | [1] |

| Raloxifene 4'-Monomethyl Ether | MCF-7 | Cell Proliferation | pIC50 | 6 | [1] |

Table 1: Summary of In Vitro Antiproliferative Activity. This table summarizes the reported half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) for Raloxifene 4'-Monomethyl Ether in the MCF-7 human breast cancer cell line.

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to assessing the biological activity of Raloxifene 4'-Monomethyl Ether. These protocols are based on established methods for evaluating SERMs and can be adapted for this specific compound.

Estrogen Receptor α Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.

Principle: The assay measures the displacement of a radiolabeled estrogen, such as [³H]-estradiol, from ERα by the test compound. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC50 value, from which the binding affinity (Ki) can be calculated.

Materials:

-

Rat uterine cytosol (as a source of ERα)

-

[³H]-estradiol

-

Test compound (Raloxifene 4'-Monomethyl Ether)

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In assay tubes, combine a fixed concentration of [³H]-estradiol, the ERα preparation, and varying concentrations of the test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

-

Quantify the bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Raloxifene 4'-Monomethyl Ether)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot against the log concentration of the test compound to determine the IC50.

Western Blotting for ERα Expression

This technique is used to detect and quantify the expression levels of ERα in cells following treatment with the test compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to ERα. A secondary antibody conjugated to an enzyme or fluorophore allows for detection and quantification.

Materials:

-

MCF-7 cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MCF-7 cells with the test compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against ERα.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The biological effects of Raloxifene 4'-Monomethyl Ether are mediated through its interaction with the estrogen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow for evaluating SERMs.

Caption: Estrogen Receptor Signaling Pathway Modulation by Raloxifene 4'-Monomethyl Ether.

Caption: General Experimental Workflow for In Vitro Evaluation of a SERM.

This guide provides a foundational understanding of the in vitro biological activity of Raloxifene 4'-Monomethyl Ether. Further research is warranted to fully elucidate its complete pharmacological profile, including a broader range of quantitative binding and functional assays, as well as comprehensive gene expression analyses. The provided protocols and diagrams serve as a valuable resource for designing and executing such studies.

References

An In-depth Technical Guide to Raloxifene 4-Monomethyl Ether: Structure, Activity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene 4-Monomethyl Ether is a derivative of Raloxifene, a well-established second-generation selective estrogen receptor modulator (SERM). This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, its biological activity as an estrogen receptor α (ERα) antagonist, and relevant experimental methodologies. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of SERMs and their analogs.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. Raloxifene, a prominent member of this class, is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The therapeutic effects of Raloxifene are mediated through its interaction with estrogen receptors, primarily ERα.

This compound, a derivative and potential metabolite of Raloxifene, is of significant interest for structure-activity relationship (SAR) studies. Understanding the impact of modifications to the core Raloxifene structure, such as the methylation of the 4'-hydroxyl group, is crucial for the design of novel SERMs with improved efficacy and safety profiles. This document details the known properties and biological activity of this compound.

Physicochemical Properties and Structural Formula

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.

| Property | Value | Reference(s) |

| IUPAC Name | (6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone | [1] |

| Molecular Formula | C29H29NO4S | [2] |

| Molecular Weight | 487.61 g/mol | [2] |

| CAS Number | 185415-07-0 | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=C(C=C3)OCCN4CCCCC4)SC5=C2C=C(C=C5)O | |

| Appearance | Off-white to pale-yellow solid (inferred from Raloxifene) |

Structural Formula:

Biological Activity

This compound functions as an antagonist of the estrogen receptor α (ERα).[2] Its primary biological activity of note is the inhibition of ERα-positive human breast cancer cell proliferation.

| Biological Target | Activity | Cell Line | Value | Reference(s) |

| Estrogen Receptor α (ERα) | Antagonist / Inhibitor | MCF-7 | IC50: 1 µM | [2] |

| Estrogen Receptor α (ERα) | Antagonist / Inhibitor | MCF-7 | pIC50: 6 | [2] |

The methylation of the 4'-hydroxyl group on the 2-arylbenzothiophene core of Raloxifene has been shown to be a critical determinant of receptor binding and in vitro activity.[3] Generally, small, highly electronegative substituents at the 4'-position are preferred for both in vitro and in vivo activity.[3] The presence of the methoxy (B1213986) group in this compound, as opposed to the hydroxyl group in Raloxifene, likely influences its binding affinity and antagonist potency.

Experimental Protocols

Synthesis of Raloxifene Derivatives (General Approach)

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a generalized workflow and would require optimization of reagents, reaction conditions, and purification methods.

MCF-7 Cell Proliferation Assay for ERα Antagonism

The following is a generalized protocol for assessing the anti-proliferative activity of a compound like this compound on the estrogen-dependent MCF-7 human breast cancer cell line.

Experimental Workflow:

Caption: Workflow for determining the IC50 of an ERα antagonist in MCF-7 cells.

Detailed Methodological Considerations:

-

Cell Culture: MCF-7 cells should be maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.[4][5]

-

Seeding Density: An appropriate initial cell seeding density is crucial for optimal growth and accurate results.[6]

-

Treatment: Cells are typically treated with a range of concentrations of the test compound in the presence of a concentration of 17β-estradiol that elicits a sub-maximal proliferative response.

-

Proliferation Assessment: Various methods can be used to quantify cell proliferation, including direct cell counting, DNA quantification assays (e.g., using SYBR Green), or metabolic assays (e.g., MTS or SRB).[7][8] The Sulforhodamine B (SRB) assay is a common and reliable method that measures total protein content.

-

Data Analysis: The results are typically plotted as the percentage of inhibition of estradiol-stimulated proliferation versus the log of the antagonist concentration. The IC50 value, the concentration of the antagonist that inhibits 50% of the estradiol-stimulated proliferation, is then calculated using non-linear regression analysis.

Signaling Pathway

Raloxifene and its derivatives exert their effects by modulating the estrogen receptor signaling pathway. As an ERα antagonist, this compound is expected to interfere with the canonical genomic signaling pathway initiated by estrogen.

Estrogen Receptor α Antagonist Signaling Pathway:

Caption: Simplified signaling pathway of an ERα antagonist like this compound.

In the absence of a ligand, ERα resides in the cytoplasm in a complex with heat shock proteins (HSPs).[9] Upon binding of an agonist like 17β-estradiol, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[10] The agonist-bound ERα dimer then binds to estrogen response elements (EREs) on the DNA and recruits coactivators, leading to the transcription of target genes that promote cell proliferation.[9]

An antagonist, such as this compound, also binds to the ERα but induces a different conformational change.[11] This antagonist-receptor complex can still dimerize and bind to EREs, but it fails to efficiently recruit coactivators and may instead recruit corepressors.[9] This ultimately leads to the inhibition of estrogen-mediated gene transcription and a reduction in cell proliferation.

Conclusion

This compound serves as a valuable tool for understanding the structure-activity relationships of selective estrogen receptor modulators. Its identity as an ERα antagonist with a defined inhibitory concentration in MCF-7 cells provides a basis for further investigation into the design and development of novel SERMs. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the therapeutic potential of this and related compounds. Future studies could focus on elucidating a precise synthetic route, further characterizing its in vivo activity and selectivity, and exploring its potential as a lead compound for new drug discovery efforts.

References

- 1. DE19534745B4 - Process for the preparation of 6-hydroxy-2- (4-hydroxyphenyl) -3- [4- (2-piperidinoethoxy) benzoyl] benzo [b] thiophene - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. What are ERα antagonists and how do they work? [synapse.patsnap.com]

Raloxifene 4-Monomethyl Ether: A Technical Overview of a Selective Estrogen Receptor Modulator Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), has a well-established clinical profile for the treatment and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer. Its tissue-selective estrogenic and anti-estrogenic activities have spurred extensive research into its derivatives to explore structure-activity relationships and develop novel therapeutic agents. This technical guide focuses on a specific derivative, Raloxifene 4-Monomethyl Ether, providing a comprehensive overview of its discovery, history, and available technical data. Due to the limited specific information available for this particular analog, this guide will also leverage data on the parent compound, Raloxifene, and general methodologies for the characterization of SERMs to provide a broader context for researchers.

Discovery and History of this compound

This compound, also known as (6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone, is a derivative of Raloxifene.[1] It is identified in the literature primarily as a research compound used in studies exploring the structure-activity relationships of estrogen receptor alpha (ERα) antagonists.

The most prominent mention of this compound is in a 2013 computational study by Chang YH, et al., where it is referred to as "Compound 37".[2] This study focused on developing three-dimensional quantitative structure-activity relationship (3D-QSAR) models for ERα antagonists. The inclusion of this compound in this study suggests its role as part of a library of Raloxifene analogs synthesized for the purpose of understanding the molecular features required for ERα antagonism.

Physicochemical and Pharmacological Data

The available quantitative data for this compound is limited. The primary reported activity is its inhibitory effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

| Compound | Target | Assay | IC50 (μM) | pIC50 | Reference |

| This compound | Estrogen Receptor α | MCF-7 cell proliferation inhibition | 1 | 6 | [2] |

This inhibitory concentration suggests that while the compound is active, it is significantly less potent than the parent compound, Raloxifene, which typically exhibits anti-proliferative effects in the nanomolar range. This difference in potency underscores the critical role of the free hydroxyl group at the 4-position of the phenyl ring for high-affinity binding to the estrogen receptor.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, its synthesis can be inferred from the general synthetic routes developed for Raloxifene and its analogs.[5][6][7] The synthesis would likely involve the protection of one of the hydroxyl groups of a precursor molecule, followed by the standard synthetic steps for constructing the Raloxifene core, and subsequent deprotection of the other hydroxyl group.

A plausible general approach would involve a Friedel-Crafts acylation reaction. The key would be the use of a starting benzothiophene (B83047) intermediate where the 4-hydroxyl group is protected as a methyl ether.

Below is a generalized, hypothetical workflow for the synthesis of Raloxifene analogs, which could be adapted for this compound.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, the following are detailed methodologies for key experiments typically used to characterize SERMs and their derivatives.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the estrogen receptor alpha.

Methodology:

-

Preparation of ERα: Recombinant human ERα is used.

-

Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Procedure:

-

A constant concentration of [3H]-Estradiol and ERα are incubated in the assay buffer.

-

Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated using a method such as filtration through a glass fiber filter.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for an Estrogen Receptor Alpha Competitive Binding Assay.

MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous steroids.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The medium is replaced with a medium containing a low concentration of estradiol (B170435) to stimulate proliferation.

-

Increasing concentrations of the test compound (e.g., this compound) are added to the wells.

-

The plates are incubated for a period of 3-5 days.

-

-

Cell Viability Measurement: Cell proliferation is assessed using a viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the estradiol-stimulated cell proliferation) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The primary mechanism of action of Raloxifene and its analogs is through the modulation of the estrogen receptor. As an antagonist in breast tissue, Raloxifene binds to ERα and induces a conformational change that is different from that induced by estrogens. This altered conformation prevents the recruitment of coactivators necessary for gene transcription, thereby blocking the proliferative effects of estrogen.

Given that this compound is an inhibitor of ERα, it is expected to act through a similar pathway. The methylation of the 4-hydroxyl group likely reduces its binding affinity, leading to a higher IC50 value compared to Raloxifene.

Caption: Simplified signaling pathway of Estrogen vs. This compound.

Conclusion

This compound is a derivative of the well-characterized SERM, Raloxifene. The available data, though limited, identifies it as an inhibitor of estrogen receptor alpha and the proliferation of MCF-7 breast cancer cells, albeit with lower potency than its parent compound. This suggests that the free hydroxyl group at the 4-position is crucial for high-affinity receptor binding and potent anti-estrogenic activity. Further research, including detailed synthetic protocols and comprehensive biological characterization, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a research tool or therapeutic agent. The general methodologies and background information provided in this guide offer a framework for researchers interested in exploring this and other Raloxifene analogs.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 185415-07-0 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. heteroletters.org [heteroletters.org]

- 7. books.rsc.org [books.rsc.org]

Raloxifene 4-Monomethyl Ether: An In-Depth Technical Guide on its Role as a Raloxifene Impurity and Putative Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Raloxifene 4-Monomethyl Ether, a known process-related impurity in the manufacturing of Raloxifene. The document will delve into its characterization, analytical detection, and potential pathways of formation. Furthermore, it will address the current scientific understanding of its role, or lack thereof, as a human metabolite of Raloxifene.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis of Raloxifene, several process-related impurities can arise. Among these is this compound, a monomethylated derivative of the parent drug. This guide will focus on the scientific and technical details surrounding this specific impurity.

This compound as a Process-Related Impurity

This compound is primarily considered an impurity formed during the synthesis of Raloxifene. Its presence is typically attributed to the incomplete demethylation of a methoxy (B1213986) precursor at the 4'-hydroxyl position of the 2-phenyl ring.

Characterization and Quantitative Data

Detailed analytical work has been conducted to identify and characterize impurities in Raloxifene hydrochloride bulk drug. One key study identified two monomethylated isomers of Raloxifene, including the 4'-methoxy derivative, through various analytical techniques.[3] The levels of these impurities are generally low, ranging from 0.06% to 0.15%.[3]

| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Observed Level (%) | Analytical Identification |

| Raloxifene | C₂₈H₂₇NO₄S | 473.58 | - | - | |

| This compound ([6-Hydroxy-2-(4-methoxy phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy) phenyl]-methanone) | C₂₉H₂₉NO₄S | 487.61 | 0.06 - 0.15 | HPLC, LC-MS, NMR[3] | |

| Raloxifene 6-Monomethyl Ether ([2-(4-Hydroxy-phenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone) | C₂₉H₂₉NO₄S | 487.61 | 0.06 - 0.15 | HPLC, LC-MS, NMR[3] |

Table 1: Quantitative Data of Monomethylated Raloxifene Impurities

Potential Formation during Synthesis

The synthesis of Raloxifene often involves the use of starting materials or intermediates containing methoxy groups, which are subsequently cleaved to form the final dihydroxy product. Incomplete demethylation is a common source of impurities in such processes. The diagram below illustrates a generalized synthetic pathway and the potential point at which this compound may be formed.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound as an impurity in Raloxifene API and finished products rely on high-resolution chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Raloxifene and its related substances is reverse-phase HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: An Inertsil C8-3 (250 x 4.6 mm, 5 µm) column is often used.[4]

-

Mobile Phase: A gradient elution is typically employed. A representative mobile phase consists of:

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection: UV detection at 280 nm is commonly used.[4]

-

Column Temperature: The column is maintained at a constant temperature, for example, 45°C.[4]

Under these or similar conditions, this compound can be separated from Raloxifene and other impurities.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and structural confirmation, LC-MS is the method of choice.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Column: An X-Terra RP-8 (250 x 4.6 mm) column has been successfully used.[4]

-

Mobile Phase: A mobile phase compatible with mass spectrometry is required, for instance:

-

Mobile Phase A: 10 mM ammonium (B1175870) formate, with the pH adjusted to 3.0 with formic acid.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ for this compound is approximately 488, which is used for its identification.[3]

Analytical Workflow

The following diagram outlines a typical workflow for the identification and quantification of this compound as an impurity.

This compound as a Putative Metabolite

While this compound is a known synthetic impurity, there is currently no substantial evidence to suggest it is a significant human metabolite of Raloxifene.

Established Metabolic Pathway of Raloxifene

The primary metabolic pathway of Raloxifene in humans is extensive first-pass glucuronidation in the liver and intestines.[1] This process does not involve the cytochrome P450 enzyme system to a significant extent.[1] The major metabolites are:

-

Raloxifene-4'-glucuronide

-

Raloxifene-6-glucuronide

-

Raloxifene-6,4'-diglucuronide

These glucuronide conjugates account for the vast majority of the circulating and excreted forms of the drug.[1]

Lack of Evidence for Methylation as a Metabolic Route

Extensive studies on the biotransformation of Raloxifene in humans have not identified this compound as a metabolite in plasma or urine.[1] The focus of metabolic studies has consistently been on the formation of glucuronide conjugates. While minor, uncharacterized metabolites can sometimes be overlooked, the current body of scientific literature does not support methylation as a metabolic pathway for Raloxifene.

Conclusion

This compound is a well-characterized process-related impurity in the synthesis of Raloxifene, arising from incomplete demethylation of a synthetic intermediate. Its presence can be monitored and controlled using standard chromatographic techniques such as HPLC and LC-MS. For drug development professionals, it is crucial to have validated analytical methods to ensure that the levels of this and other impurities are within acceptable limits as defined by regulatory agencies.

In contrast, there is no significant scientific evidence to support the classification of this compound as a human metabolite of Raloxifene. The established and predominant metabolic pathway is glucuronidation. Therefore, when encountering this compound, it should be considered a process-related impurity rather than a product of in vivo metabolism. Further research into the minor metabolic pathways of Raloxifene would be necessary to definitively exclude the possibility of methylation, but based on current knowledge, it is not a recognized metabolic route.

References

An In-depth Technical Guide to the Spectroscopic Data of Raloxifene 4'-Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

Chemical Name: [6-Hydroxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone CAS Number: 185415-07-0 Molecular Formula: C₂₉H₂₉NO₄S Molecular Weight: 487.61 g/mol

The structure consists of a benzothiophene (B83047) core with a substituted phenyl group at the 2-position and a benzoyl group at the 3-position. The key difference from Raloxifene is the methylation of the hydroxyl group on the phenyl ring at the 2-position.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for Raloxifene 4'-Monomethyl Ether. It is important to note that this data is predicted based on the chemical structure and typical values for similar compounds. For definitive analysis, it is recommended to acquire the compound from a reputable supplier who can provide a Certificate of Analysis (CoA) with experimentally determined data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | d | 2H | Aromatic protons ortho to carbonyl |

| ~ 7.5 - 7.6 | d | 1H | Aromatic proton on benzothiophene |

| ~ 7.3 - 7.4 | d | 2H | Aromatic protons of the 4-methoxyphenyl (B3050149) group |

| ~ 7.0 - 7.2 | m | 2H | Aromatic protons on benzothiophene |

| ~ 6.8 - 7.0 | d | 2H | Aromatic protons ortho to piperidinylethoxy group |

| ~ 6.7 - 6.8 | d | 2H | Aromatic protons of the 4-methoxyphenyl group |

| ~ 4.2 - 4.4 | t | 2H | -OCH₂-CH₂-N- |

| ~ 3.8 - 3.9 | s | 3H | -OCH₃ (Monomethyl Ether) |

| ~ 2.8 - 3.0 | t | 2H | -OCH₂-CH₂-N- |

| ~ 2.5 - 2.7 | m | 4H | Piperidinyl protons adjacent to N |

| ~ 1.5 - 1.7 | m | 6H | Remaining piperidinyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 195 - 197 | C=O (Ketone) |

| ~ 160 - 163 | Aromatic C-O (ether) |

| ~ 158 - 160 | Aromatic C-O (methoxy) |

| ~ 155 - 157 | Aromatic C-OH |

| ~ 130 - 145 | Quaternary aromatic carbons |

| ~ 114 - 135 | Aromatic CH carbons |

| ~ 105 - 110 | Aromatic CH carbon on benzothiophene |

| ~ 66 - 68 | -OCH₂-CH₂-N- |

| ~ 55 - 56 | -OCH₃ (Monomethyl Ether) |

| ~ 57 - 59 | -OCH₂-CH₂-N- |

| ~ 54 - 56 | Piperidinyl carbons adjacent to N |

| ~ 23 - 26 | Remaining piperidinyl carbons |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3500 | Broad | O-H stretch (Phenolic) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 3000 | Medium-Weak | Aliphatic C-H stretch |

| ~ 1640 - 1660 | Strong | C=O stretch (Ketone) |

| ~ 1580 - 1610 | Strong | Aromatic C=C stretch |

| ~ 1240 - 1260 | Strong | Aryl-O stretch (Ether) |

| ~ 1100 - 1150 | Strong | C-O stretch (Ether) |

| ~ 1020 - 1040 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 488.18 | [M+H]⁺ |

| 487.17 | [M]⁺ |

| 112.12 | [C₇H₁₄N]⁺ (Piperidinylethyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for Raloxifene 4'-Monomethyl Ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of Raloxifene 4'-Monomethyl Ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL. The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of Raloxifene 4'-Monomethyl Ether.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Raloxifene 4'-Monomethyl Ether.

The Pivotal Role of the 4-Monomethyl Ether Group in Selective Estrogen Receptor Modulators (SERMs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for the targeted treatment of hormone-sensitive conditions, such as breast cancer and osteoporosis, while mitigating undesirable side effects in other tissues. The pharmacological profile of a SERM is intricately linked to its chemical structure, with minor modifications often leading to significant changes in biological activity. This technical guide provides an in-depth exploration of the role of the 4-monomethyl ether group in the core structure of SERMs. By examining its influence on receptor binding, functional activity, and metabolic stability, we aim to provide a comprehensive resource for professionals engaged in the research and development of novel endocrine therapies.

The 4-Monomethyl Ether Group: A Key Structural Determinant

The substitution pattern on the aromatic rings of SERMs is a key determinant of their interaction with ERα and ERβ and their subsequent biological effects. The presence and nature of a substituent at the 4-position of a phenyl ring, a common motif in many SERM scaffolds, is particularly crucial. While the 4-hydroxyl group has been extensively studied and is known to be critical for high-affinity binding to the estrogen receptor, the role of a 4-monomethyl ether (4-methoxy) group is more nuanced. Methylation of the hydroxyl group can significantly alter the molecule's properties, including its hydrogen bonding capacity, lipophilicity, and susceptibility to metabolic enzymes.

Impact on Estrogen Receptor Binding Affinity

The 4-hydroxyl group in SERMs, such as the active metabolite of tamoxifen (B1202), 4-hydroxytamoxifen (B85900), plays a crucial role in high-affinity binding to the estrogen receptor, with an affinity equal to or greater than estradiol (B170435). This interaction is thought to mimic the phenolic hydroxyl of estradiol, anchoring the ligand in the receptor's binding pocket.

Table 1: Comparative Estrogen Receptor Binding Affinity of Tamoxifen and its Metabolites

| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |

| Tamoxifen | ~7% | - |

| 4-Hydroxytamoxifen | ~178% | ~25-fold higher |

Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.[1]

Influence on Functional Activity: Agonism vs. Antagonism

The 4-monomethyl ether group can modulate the agonist versus antagonist profile of a SERM. The conformation of the estrogen receptor upon ligand binding dictates the recruitment of co-activator or co-repressor proteins, leading to either an agonistic or antagonistic response. While the 4-hydroxyl group is a key feature of potent antiestrogens like 4-hydroxytamoxifen, its methylation can alter this balance.

In the context of triphenylethylene-based SERMs, a p-methoxy substitution on one of the phenyl rings has been observed to enhance estrogenicity. This suggests that the 4-monomethyl ether group may favor a more agonistic conformation of the ER in certain cellular contexts.

Role in Metabolic Stability and Pharmacokinetics

A significant advantage of incorporating a 4-monomethyl ether group in a SERM is the potential for improved metabolic stability. Phenolic hydroxyl groups are susceptible to phase II metabolism, primarily glucuronidation and sulfation, which can lead to rapid clearance of the drug from the body. By "capping" the hydroxyl group with a methyl ether, this metabolic pathway is blocked.

The metabolism of tamoxifen to its active metabolite, 4-hydroxytamoxifen, is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. This metabolic activation is crucial for the therapeutic efficacy of tamoxifen. The 4-hydroxyl group of 4-hydroxytamoxifen can be further metabolized, including through sulfation. The sulfation of 4-hydroxytamoxifen is considered a detoxification pathway. In contrast, a 4-methoxy group would not be subject to sulfation and would likely undergo O-demethylation by CYP enzymes to the corresponding hydroxylated compound. This can be viewed as a prodrug approach, where the more metabolically stable methoxy-substituted SERM is converted to the active hydroxylated form in vivo.

This O-demethylation step can, however, be a rate-limiting factor in the activation of the drug, potentially leading to a different pharmacokinetic profile with a slower onset but potentially longer duration of action compared to the direct administration of the hydroxylated analog.

Experimental Protocols for SERM Evaluation

To thoroughly characterize the role of the 4-monomethyl ether group, a series of well-established in vitro assays are essential.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a 4-methoxy-substituted SERM for ERα and ERβ in comparison to its 4-hydroxy analog and estradiol.

Methodology: Competitive Radioligand Binding Assay

-

Receptor Source: Purified recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosol preparations from tissues expressing high levels of ER, such as rat uterus.

-

Radioligand: [3H]-Estradiol is used as the high-affinity radioligand.

-

Competitors: A range of concentrations of the unlabeled test compounds (4-methoxy-SERM, 4-hydroxy-SERM) and a reference compound (unlabeled estradiol) are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of [3H]-Estradiol and varying concentrations of the competitor compounds until equilibrium is reached.

-

Separation of Bound and Free Ligand: Unbound radioligand is removed using methods such as dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: A competition binding curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (MCF-7 Cells)

Objective: To assess the effect of the 4-methoxy and 4-hydroxy substituted SERMs on the proliferation of estrogen-dependent breast cancer cells.

Methodology: MTT Assay

-

Cell Culture: MCF-7 cells, which are ER-positive, are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of the test compounds, both alone (to assess agonist activity) and in the presence of a fixed concentration of estradiol (to assess antagonist activity).

-

Incubation: The cells are incubated for a period of 3 to 6 days.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation or inhibition is calculated relative to control wells, and IC50 (for antagonists) or EC50 (for agonists) values are determined.

Reporter Gene Assay

Objective: To quantify the estrogenic (agonist) or antiestrogenic (antagonist) activity of the SERMs by measuring their ability to regulate the transcription of an estrogen-responsive reporter gene.

Methodology: ERE-Luciferase Reporter Assay in MCF-7 Cells

-

Cell Culture and Transfection: MCF-7 cells are transiently or stably transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often performed to normalize for transfection efficiency.

-

Treatment: Transfected cells are treated with various concentrations of the test compounds, either alone (agonist mode) or in combination with estradiol (antagonist mode).

-

Incubation: Cells are incubated for 18-24 hours to allow for gene expression.

-

Cell Lysis: The cells are lysed to release the luciferase enzymes.

-

Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of the appropriate substrate (luciferin for firefly luciferase and coelenterazine (B1669285) for Renilla luciferase).

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to determine the EC50 for agonists and the IC50 for antagonists.

Conclusion

The 4-monomethyl ether group plays a multifaceted role in shaping the pharmacological profile of a SERM. While it generally leads to a decrease in estrogen receptor binding affinity compared to its 4-hydroxyl counterpart, it can offer significant advantages in terms of metabolic stability by protecting against rapid phase II conjugation. This modification can also influence the balance between agonistic and antagonistic activity. The O-demethylation of the 4-methoxy group to the active 4-hydroxyl form in vivo suggests that 4-methoxy substituted SERMs can act as effective prodrugs with potentially altered pharmacokinetic profiles. A thorough understanding of these structure-activity relationships, supported by rigorous in vitro and in vivo testing as outlined in this guide, is paramount for the rational design and development of next-generation SERMs with improved therapeutic indices. Further research focusing on direct, quantitative comparisons between 4-methoxy and 4-hydroxy analogs of various SERM scaffolds is crucial to fully elucidate the therapeutic potential of this chemical modification.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Raloxifene 4-Monomethyl Ether

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] Raloxifene 4-Monomethyl Ether is a derivative and a potential impurity of Raloxifene.[4][5] Accurate quantification of this and other related substances is critical for quality control in pharmaceutical manufacturing and for studying the metabolic fate of the drug. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Chemical Structures

The chemical structures of Raloxifene and its 4-Monomethyl Ether derivative are presented below. The methylation at the 4-position of the hydroxyphenyl group is the key difference.

-

Raloxifene: [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone[6]

-

This compound: (6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone[7]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Raloxifene hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Inertsil C18 (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Phosphate Buffer | 0.01M KH2PO4, pH adjusted to 3.0 with orthophosphoric acid[8] |

| Flow Rate | 1.0 mL/min[9][10] |

| Column Temperature | 30°C[9] |

| Injection Volume | 20 µL[9] |

| Detection Wavelength | 280 nm[10][11] |

| Run Time | 15 minutes |

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

4. Sample Preparation

-

For Bulk Drug Analysis: Accurately weigh about 10 mg of the sample, dissolve in and dilute to 10 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

-

For Pharmaceutical Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API), transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to a suitable concentration.[1]

5. Method Validation

The developed method should be validated according to ICH guidelines, evaluating parameters such as:

-

Linearity: Assessed over a concentration range of 1-50 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.[1]

-

Precision: Intraday and interday precision should be evaluated by analyzing replicate injections of standard solutions. The relative standard deviation (RSD) should be less than 2%.[1]

-

Accuracy: Determined by the recovery method. The mean recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, which can be demonstrated through forced degradation studies.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the sample. The sample should be exposed to the following conditions:

-

Acid Degradation: 0.1 N HCl for 24 hours[1]

-

Alkaline Degradation: 0.1 N NaOH for 24 hours[1]

-

Oxidative Degradation: 3% H2O2 for 24 hours[9]

-

Thermal Degradation: 80°C for 24 hours[9]

-

Photolytic Degradation: UV light (254 nm) for 24 hours[9]

The chromatograms from the degraded samples should be examined for any degradation products and to ensure the analyte peak is well-resolved from any degradant peaks.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Resolution | ≥ 2.0 (between Raloxifene and this compound) |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2.0 |

| Accuracy (% Recovery) | 98.0 - 102.0 |

| LOD (µg/mL) | ~0.1 |

| LOQ (µg/mL) | ~0.3 |

Table 3: Forced Degradation Study Results

| Condition | % Degradation | Observations |

| Acid (0.1 N HCl) | To be determined | Note any significant degradation peaks |

| Alkaline (0.1 N NaOH) | To be determined | Note any significant degradation peaks |

| Oxidative (3% H2O2) | To be determined | Note any significant degradation peaks |

| Thermal (80°C) | To be determined | Note any significant degradation peaks |

| Photolytic (UV light) | To be determined | Note any significant degradation peaks |

Visualizations

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 4. This compound | 185415-07-0 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.indiamart.com [m.indiamart.com]

- 8. saspublishers.com [saspublishers.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. isca.me [isca.me]

Application Notes and Protocols for In Vitro Cell Proliferation Assay Using Raloxifene 4-Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788) 4-Monomethyl Ether is a derivative of Raloxifene, a well-known selective estrogen receptor modulator (SERM).[1] SERMs exhibit tissue-specific estrogen agonist and antagonist effects, primarily mediated through their interaction with estrogen receptors (ERs).[2][3] Raloxifene 4-Monomethyl Ether specifically acts as an inhibitor of estrogen receptor α (ERα), a key mediator in the proliferation of certain types of breast cancer cells.[1] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on the ER-positive human breast adenocarcinoma cell line, MCF-7, a widely used in vitro model for studying hormone-responsive breast cancer.[4][5]

Mechanism of Action

This compound, like its parent compound, is expected to exert its effects by competitively binding to ERα. In ER-positive breast cancer cells, estradiol (B170435) (a natural estrogen) typically binds to ERα, leading to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus.[6][7] In the nucleus, the activated receptor complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation.[6][7] As an ERα antagonist, this compound binds to the receptor but induces a different conformational change. This altered complex is unable to efficiently recruit co-activators and may instead recruit co-repressors to the ERE, thereby blocking the transcription of estrogen-dependent genes and inhibiting cell proliferation.[2] Additionally, some studies suggest that raloxifene and its analogs may also induce apoptosis through the Aryl Hydrocarbon Receptor (AhR) pathway.[8]

Data Presentation

Table 1: In Vitro Efficacy of Raloxifene Derivatives on MCF-7 Cell Proliferation

| Compound | Target | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | ERα | MCF-7 | Cell Proliferation | IC50 | 1 µM | [1] |

| Raloxifene 6-Monomethyl Ether | ERα | MCF-7 | Cell Proliferation | IC50 | 250 nM | [9] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways involved in the action of this compound.

Caption: Estrogen Receptor α (ERα) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

1. MCF-7 Cell Culture

This protocol outlines the standard procedure for maintaining MCF-7 cell cultures, which is crucial for obtaining reproducible results.[4]

Materials:

-

MCF-7 cells (e.g., ATCC HTB-22)

-

Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

0.01 mg/ml human recombinant insulin

-

1% Penicillin-Streptomycin

-

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA solution

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Culture MCF-7 cells in T-75 flasks with Complete Growth Medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Renew the growth medium 2-3 times per week.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium, wash the cells with PBS, and then add 2-3 mL of Trypsin-EDTA solution.

-

Incubate for 5-15 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 10 mL of Complete Growth Medium.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

2. In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Materials:

-

MCF-7 cells

-

Phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest MCF-7 cells and resuspend them in phenol red-free EMEM with charcoal-stripped FBS.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-